- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis, Organic Letters, 2021, 23(5), 1530-1534

Cas no 95-20-5 (2-Methylindole)

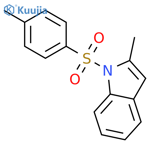

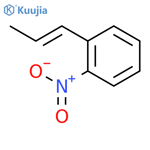

2-Methylindole structure

Nombre del producto:2-Methylindole

2-Methylindole Propiedades químicas y físicas

Nombre e identificación

-

- 2-Methylindole

- 2-methylindole (alpha)

- 1H-Indole,2-methyl-

- 2-methyl-1H-indole

- Methyl ketole

- α-Methylindole

- NSC 7514

- Methylketole

- 1H-Indole, 2-methyl-

- Indole, 2-methyl-

- 2-METHYL INDOLE

- BHNHHSOHWZKFOX-UHFFFAOYSA-N

- I7CN58827I

- 2-methylindol

- methyl indole

- 2-methyl-indole

- 2-methyl-1h-indol

- PubChem7504

- 2-methyl-1-H-indole

- KSC486Q8R

- Indole, 2-methyl- (8CI)

- ARONIS020142

- NSC7514

- KUC106

- 2-Methyl-1H-indole (ACI)

-

- MDL: MFCD00005616

- Renchi: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3

- Clave inchi: BHNHHSOHWZKFOX-UHFFFAOYSA-N

- Sonrisas: C1C=C2C(NC(C)=C2)=CC=1

- Brn: 109781

Atributos calculados

- Calidad precisa: 131.07300

- Masa isotópica única: 131.073499

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 122

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 15.8

- Xlogp3: 2.5

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White needle or flake crystalline powder.

- Denso: 1.07

- Punto de fusión: 57-59 °C (lit.)

- Punto de ebullición: 273 °C(lit.)

- Punto de inflamación: Fahrenheit: 285.8 ° f < br / > Celsius: 141 ° C < br / >

- índice de refracción: 1.6070 (estimate)

- Coeficiente de distribución del agua: Insoluble in water.

- PSA: 15.79000

- Logp: 2.47630

- Disolución: Soluble in ethanol, ether, acetone, benzene, chloroform and sulfuric acid, slightly soluble in hot water, insoluble in cold water.

- Sensibilidad: Light Sensitive

- FEMA: 3256

2-Methylindole Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Danger

- Instrucciones de peligro: H318

- Declaración de advertencia: P280,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 41

- Instrucciones de Seguridad: S36/37-S24/25

- Código F de la marca fuka:8-10-13-23

- Rtecs:NM0345000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature

- TSCA:Yes

- Términos de riesgo:R20/21/22

2-Methylindole Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methylindole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117944-1 kg |

2-Methylindole, 98%; . |

95-20-5 | 98% | 1 kg |

€400.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |

2-Methylindole |

95-20-5 | 98% | 100g |

¥85.0 | 2022-05-30 | |

| Oakwood | 003402-100g |

2-Methylindole |

95-20-5 | 98+% | 100g |

$45.00 | 2024-07-19 | |

| Enamine | EN300-18136-0.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 0.5g |

$21.0 | 2023-09-19 | |

| Enamine | EN300-18136-2.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 2.5g |

$27.0 | 2023-09-19 | |

| Enamine | EN300-18136-50.0g |

2-methyl-1H-indole |

95-20-5 | 96% | 50g |

$51.0 | 2023-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |

2-Methylindole |

95-20-5 | 250mg |

¥198.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 128701-500G |

2-Methylindole, 98% |

95-20-5 | 98% | 500G |

¥ 802 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |

2-Methylindole |

95-20-5 | 97% | 25g |

¥28 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |

2-Methylindole |

95-20-5 | 100g |

¥76.0 | 2021-09-08 |

2-Methylindole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referencia

- The chemistry of indoles, 1966, , ,

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt

Referencia

- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene

Referencia

- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine, Organic Letters, 2002, 4(16), 2691-2694

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux

Referencia

- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

Referencia

- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C

Referencia

- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization, Tetrahedron, 2011, 67(20), 3603-3611

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C

Referencia

- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines, Organometallics, 2017, 36(15), 2996-3004

Métodos de producción 12

Condiciones de reacción

1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa

Referencia

- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles, Green Chemistry, 2020, 22(6), 1996-2010

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt

Referencia

- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots, Catalysis Science & Technology, 2021, 11(11), 3810-3817

Métodos de producción 14

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ; 32 h, rt

Referencia

- Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocycles, Sustainable Energy & Fuels, 2021, 5(24), 6478-6487

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C

Referencia

- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

Referencia

- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates, Tetrahedron Letters, 2015, 56(26), 3996-3998

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C

Referencia

- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

Métodos de producción 20

Condiciones de reacción

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt

1.2 20 h, 130 °C

1.2 20 h, 130 °C

Referencia

- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine, Organic Letters, 2020, 22(13), 5240-5245

Métodos de producción 21

Condiciones de reacción

1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C

Referencia

- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst, ACS Catalysis, 2015, 5(11), 6350-6354

2-Methylindole Raw materials

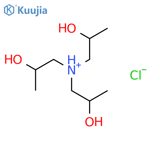

- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)

- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-

- Benzene, 1-nitro-2-(1-propenyl)-

- Indole-2-carbaldehyde

- Indole

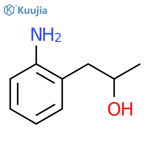

- 1-(2-Aminophenyl)propan-2-ol

- Pyridine, 2-nitro-

- 2-Methylindoline

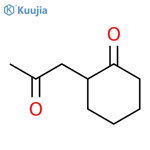

- Cyclohexanone, 2-(2-oxopropyl)-

- Ethyl 2-methyl-1H-indole-3-carboxylate

2-Methylindole Preparation Products

2-Methylindole Literatura relevante

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

-

2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439

-

K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988

-

H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674

-

Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202

95-20-5 (2-Methylindole) Productos relacionados

- 5649-36-5(2,6-Dimethyl-1H-indole)

- 85-06-3(3-Methylbenzo[f]quinoline)

- 1196-79-8(2,5-Dimethyl-1H-indole)

- 56247-82-6(ethyl 2-amino-2-methylbutanoate)

- 1263315-04-3(3-Methylpiperidin-3-amine)

- 25452-27-1(2-[(2-methoxybenzyl)amino]-2-methyl-1-propanol)

- 25981-83-3(5-Chloro-2,3,3-trimethyl-3H-indole)

- 1021050-75-8(1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea)

- 134151-77-2(1-bromo-4-(trifluoroethenyl)oxybenzene)

- 1000805-99-1((3-chloro-2,6-difluorophenyl)methylhydrazine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-20-5)2-Methylindole

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:95-20-5)2-Methylindole

Pureza:99%

Cantidad:1kg

Precio ($):244.0